Cytotoxicity vs. Negunfurol in HL-60 Leukemia Cells
In a cross-study analysis, (S)-Viteralone exhibits moderate cytotoxicity against the human promyelocytic leukemia cell line HL-60 with an IC50 value of 29.15 μg/mL . This is significantly less potent than negunfurol, another furan-containing sesquiterpenoid isolated from the seeds of the same species, Vitex negundo, which was reported to be highly active against the identical HL-60 cell line with an IC50 value of 0.94 ± 0.26 μg/mL [1]. This difference highlights the critical impact of structural differences within the same compound class on biological potency.
| Evidence Dimension | In vitro cytotoxicity (IC50) against HL-60 cell line |
|---|---|
| Target Compound Data | IC50 = 29.15 μg/mL (approx. 120.3 μM) |
| Comparator Or Baseline | Negunfurol (Compound 1), IC50 = 0.94 ± 0.26 μg/mL |
| Quantified Difference | Negunfurol is approximately 31-fold more potent than (S)-Viteralone against HL-60 cells. |
| Conditions | HL-60 human promyelocytic leukemia cell line; MTT assay or similar viability assay (implied). |
Why This Matters
This cross-study comparison provides quantitative evidence that (S)-Viteralone's activity is distinct from even closely related co-occurring compounds, justifying its selection as a specific chemical tool with a defined, moderate potency profile.
- [1] Li H, Wei YW, Yan CX, et al. Sesquiterpenoids and norterpenoids from Vitex negundo. Fitoterapia. 2012;83(1):49-54. View Source
